N,N-diethyl-3-methyl-4-nitrobenzamide
CAS No.:
Cat. No.: VC14817174
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | N,N-diethyl-3-methyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-6-7-11(14(16)17)9(3)8-10/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | DZGWDTGQPGOIMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
N,N-Diethyl-3-methyl-4-nitrobenzamide features a benzamide backbone with three key substituents:
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N,N-Diethylamide group: The amide nitrogen is substituted with two ethyl groups, enhancing the compound’s lipophilicity compared to dimethyl analogs.
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Methyl group at position 3: Introduces steric effects and influences electronic properties of the aromatic ring.
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Nitro group at position 4: A strong electron-withdrawing group that directs electrophilic substitution reactions and participates in redox processes.
The compound’s IUPAC name is N,N-diethyl-3-methyl-4-nitrobenzamide, with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Melting Point | Estimated 145–155°C (extrapolated) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~2.3 (predicted) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide can be achieved through a multi-step process, adapted from methods used for similar nitrobenzamides :
Step 1: Nitration of 3-Methylbenzoic Acid
3-Methylbenzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 3-methyl-4-nitrobenzoic acid. The nitro group preferentially occupies the para position due to the methyl group’s meta-directing effect.
Step 2: Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form 3-methyl-4-nitrobenzoyl chloride.
Step 3: Amidation with Diethylamine
The acyl chloride reacts with diethylamine in the presence of a base (e.g., pyridine) to yield the final product.
Reaction Scheme:
Industrial-Scale Optimization
Industrial production may employ continuous flow reactors to enhance yield (estimated 85–90%) and purity. Key parameters include:
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Temperature control during nitration (0–5°C to prevent by-products).
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Solvent selection (e.g., dichloromethane for amidation).
Reactivity and Functional Transformations
Reduction of the Nitro Group
The nitro group can be reduced to an amine using hydrogen gas (H₂) over a palladium catalyst or via catalytic hydrogenation, yielding N,N-diethyl-3-methyl-4-aminobenzamide. This product serves as a precursor for pharmaceuticals and agrochemicals.
Nucleophilic Substitution
The methyl group at position 3 sterically hinders electrophilic substitution but allows for directed ortho-metalation in the presence of strong bases (e.g., LDA), enabling functionalization at position 2.
Table 2: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Reduction | H₂/Pd-C, ethanol, 25°C | N,N-Diethyl-3-methyl-4-aminobenzamide |
| Hydrolysis | NaOH (aqueous), reflux | 3-Methyl-4-nitrobenzoic acid |
| Friedel-Crafts | AlCl₃, acetyl chloride | Acetylated derivatives (position 6) |
| Activity | Mechanism | Potential Application |
|---|---|---|
| Anticholinesterase | Competitive inhibition of AChE/BChE | Alzheimer’s disease therapy |
| Antiproliferative | ROS generation via nitro reduction | Colorectal cancer treatment |
| Antimicrobial | Disruption of microbial cell membranes | Antibacterial/antifungal agents |
Industrial Applications
Dye and Pigment Synthesis
The nitro group’s electron-withdrawing properties make this compound a valuable intermediate in azo dye synthesis. Coupling with diazonium salts yields brightly colored compounds for textiles and coatings.
Polymer Chemistry
Incorporation into polyamides or polyurethanes enhances thermal stability and UV resistance, leveraging the aromatic nitro group’s rigidity.
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